REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([C:9]2[S:13][CH:12]=[N:11][CH:10]=2)[CH:8]=1)[NH2:5].C(=O)([O-])[O-].[Cs+].[Cs+].Cl[C:21]1[N:26]=[C:25]([CH:27]2[CH2:29][CH2:28]2)[CH:24]=[CH:23][N:22]=1.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O1CCOCC1>[CH:27]1([C:25]2[CH:24]=[CH:23][N:22]=[C:21]([NH:5][C:4]3[CH:6]=[C:7]([C:9]4[S:13][CH:12]=[N:11][CH:10]=4)[CH:8]=[C:2]([CH3:1])[CH:3]=3)[N:26]=2)[CH2:29][CH2:28]1 |f:1.2.3,6.7.8|
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Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=C(N)C=C(C1)C1=CN=CS1
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Name
|
cesium carbonate
|
Quantity
|
2.99 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
406 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)C1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)C1CC1
|
Name
|
|
Quantity
|
10.4 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
228 mg
|
Type
|
reactant
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
Name
|
|
Quantity
|
59 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The system was purged
|
Type
|
CUSTOM
|
Details
|
flushed with argon (3×)
|
Type
|
CUSTOM
|
Details
|
The system was then purged
|
Type
|
CUSTOM
|
Details
|
flushed with argon (3×)
|
Type
|
TEMPERATURE
|
Details
|
Upon completion the mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
through celite washing with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel (0-60% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=NC(=NC=C1)NC1=CC(=CC(=C1)C1=CN=CS1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.96 mmol | |
AMOUNT: MASS | 603 mg | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |